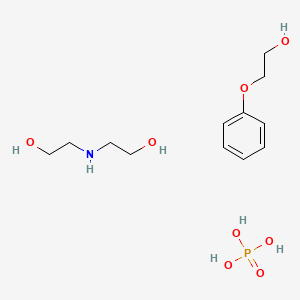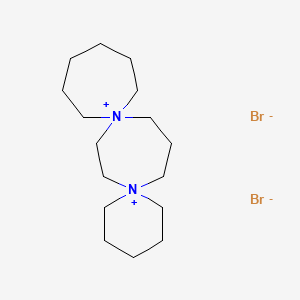![molecular formula C14H13NO2S B14453659 Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- CAS No. 72873-68-8](/img/structure/B14453659.png)
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is a complex organic compound characterized by the presence of a hydroxy group, a methylthio group, and a pyridinyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-(methylthio)benzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by oxidation to form the ethanone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethanone group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and pyridinyl groups can form hydrogen bonds with target molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-[4-(methylthio)phenyl]-: Similar structure but lacks the pyridinyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylthio group.
Uniqueness
Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)- is unique due to the presence of both the pyridinyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with other molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
72873-68-8 |
|---|---|
Molekularformel |
C14H13NO2S |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
2-hydroxy-2-(4-methylsulfanylphenyl)-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO2S/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,13,16H,1H3 |
InChI-Schlüssel |
MPWLTYBYPHUEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(C(=O)C2=CC=NC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)





![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)



